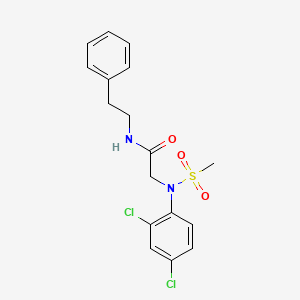![molecular formula C17H16INO5 B4847647 methyl (4-{[(4-iodophenoxy)acetyl]amino}phenoxy)acetate](/img/structure/B4847647.png)
methyl (4-{[(4-iodophenoxy)acetyl]amino}phenoxy)acetate
Übersicht
Beschreibung
Methyl (4-{[(4-iodophenoxy)acetyl]amino}phenoxy)acetate, also known as MPAA, is a synthetic compound that has gained a lot of attention in the field of medicinal chemistry due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of methyl (4-{[(4-iodophenoxy)acetyl]amino}phenoxy)acetate is not fully understood. However, it is believed to inhibit the activity of the enzyme histone deacetylase (HDAC), which plays a key role in the regulation of gene expression. By inhibiting HDAC activity, methyl (4-{[(4-iodophenoxy)acetyl]amino}phenoxy)acetate may lead to the activation of tumor suppressor genes and the inhibition of oncogenes, thereby suppressing cancer cell growth.
Biochemical and Physiological Effects:
methyl (4-{[(4-iodophenoxy)acetyl]amino}phenoxy)acetate has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the replication of certain viruses, such as the human cytomegalovirus (HCMV). Additionally, methyl (4-{[(4-iodophenoxy)acetyl]amino}phenoxy)acetate has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using methyl (4-{[(4-iodophenoxy)acetyl]amino}phenoxy)acetate in lab experiments is its high potency, which allows for the use of lower concentrations of the compound. However, methyl (4-{[(4-iodophenoxy)acetyl]amino}phenoxy)acetate is also highly reactive and can undergo hydrolysis under certain conditions, which can affect its stability and potency.
Zukünftige Richtungen
There are several future directions for the study of methyl (4-{[(4-iodophenoxy)acetyl]amino}phenoxy)acetate. One potential area of research is the development of novel derivatives of methyl (4-{[(4-iodophenoxy)acetyl]amino}phenoxy)acetate with improved pharmacokinetic properties and therapeutic efficacy. Another area of research is the investigation of the use of methyl (4-{[(4-iodophenoxy)acetyl]amino}phenoxy)acetate as a radiopharmaceutical agent for PET imaging. Additionally, further studies are needed to fully understand the mechanism of action of methyl (4-{[(4-iodophenoxy)acetyl]amino}phenoxy)acetate and its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, methyl (4-{[(4-iodophenoxy)acetyl]amino}phenoxy)acetate is a synthetic compound that has shown promising therapeutic potential in the treatment of cancer, viral infections, and inflammatory diseases. Its high potency and diverse range of activities make it a valuable tool for scientific research. However, further studies are needed to fully understand its mechanism of action and to develop novel derivatives with improved pharmacokinetic properties and therapeutic efficacy.
Wissenschaftliche Forschungsanwendungen
Methyl (4-{[(4-iodophenoxy)acetyl]amino}phenoxy)acetate has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antiviral, and anti-inflammatory activities. methyl (4-{[(4-iodophenoxy)acetyl]amino}phenoxy)acetate has also been studied for its potential use as a radiopharmaceutical agent for positron emission tomography (PET) imaging.
Eigenschaften
IUPAC Name |
methyl 2-[4-[[2-(4-iodophenoxy)acetyl]amino]phenoxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16INO5/c1-22-17(21)11-24-15-8-4-13(5-9-15)19-16(20)10-23-14-6-2-12(18)3-7-14/h2-9H,10-11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQACYVSTXQFTQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16INO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (4-{[(4-iodophenoxy)acetyl]amino}phenoxy)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(1-cyclohexen-1-yl)ethyl]-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4847570.png)
![N,1-bis(4-methoxyphenyl)-4-(4-methylphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B4847575.png)
![ethyl 2-[(1-benzothien-3-ylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4847577.png)
![{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}(tetrahydrofuran-2-ylmethyl)amine hydrochloride](/img/structure/B4847578.png)

![2,4-dichloro-N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4847587.png)
![S-{4-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-5-oxo-4,5-dihydro-1,3-thiazol-2-yl} O-ethyl thiocarbonate](/img/structure/B4847608.png)
![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-(ethylsulfonyl)piperazine](/img/structure/B4847618.png)
![4-{[butyl(methyl)amino]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4847633.png)
![2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B4847640.png)
![3-[5-(2-bromo-4-methylphenyl)-2-furyl]-2-cyano-N-(2-methylphenyl)acrylamide](/img/structure/B4847642.png)
![3-[(dimethylamino)sulfonyl]-N-(3-fluorophenyl)benzamide](/img/structure/B4847648.png)
![4-[(1,2-dioxo-1,2-dihydro-5-acenaphthylenyl)oxy]phthalonitrile](/img/structure/B4847665.png)
![N-(tert-butyl)-4-({[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4847666.png)